Cas no 1805919-14-5 (Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate)

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate
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- インチ: 1S/C12H13F5N2O3/c1-2-21-8(20)4-7-3-6(5-18)9(10(13)14)11(19-7)22-12(15,16)17/h3,10H,2,4-5,18H2,1H3
- InChIKey: DVMUAHXEQAPLGS-UHFFFAOYSA-N
- SMILES: FC(C1=C(N=C(CC(=O)OCC)C=C1CN)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 10
- 重原子数量: 22
- 回転可能化学結合数: 7
- 複雑さ: 367
- トポロジー分子極性表面積: 74.4
- XLogP3: 2
Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029080006-1g |
Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate |
1805919-14-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Mei Zhou RSC Adv., 2016,6, 113322-113326
Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetateに関する追加情報
Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate: A Comprehensive Overview
Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate, identified by the CAS number 1805919-14-5, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its pyridine ring, which serves as the central framework, substituted with various functional groups that confer it with distinctive chemical properties and potential applications.
The pyridine ring in Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate is substituted at positions 2, 3, and 4. At position 2, there is a trifluoromethoxy group (-OCF3), which introduces strong electron-withdrawing effects due to the presence of three fluorine atoms. This substitution pattern significantly influences the electronic properties of the molecule, making it highly reactive in certain chemical transformations. At position 3, a difluoromethyl group (-CHF2) is attached, adding further fluorination to the structure. This group contributes to the molecule's stability and enhances its lipophilicity, which is crucial for its potential use in drug design.
Position 4 of the pyridine ring bears an aminomethyl group (-CH2NH2), which introduces an amine functionality into the molecule. This group is known for its ability to form hydrogen bonds, making it a key feature in various biochemical interactions. The combination of these substituents creates a versatile molecule with multiple reactive sites, enabling it to participate in a wide range of chemical reactions.
The acetate ester group at position 6 of the pyridine ring adds to the complexity of this compound. This group not only increases the molecule's solubility but also serves as a protecting group for the hydroxyl functionality during synthetic procedures. The ethyl ester can be readily hydrolyzed under basic or acidic conditions, providing a convenient route for further functionalization.
Recent studies have highlighted the potential of Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate as a precursor in the synthesis of bioactive compounds. Its unique substitution pattern makes it an ideal candidate for exploring novel drug leads targeting various therapeutic areas such as cancer, inflammation, and infectious diseases.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions, Friedel-Crafts acylation, and esterification reactions. The introduction of fluorinated groups requires careful control over reaction conditions to ensure high yields and selectivity.
The application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the trifluoromethoxy and difluoromethyl groups significantly alter the electron density distribution on the pyridine ring, making certain positions more susceptible to electrophilic or nucleophilic attack.
Moreover, recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound. For instance, microwave-assisted synthesis has been employed to reduce reaction times and improve energy efficiency while maintaining high product quality.
In conclusion, Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1805919-14-5) is a fascinating compound with a rich structural diversity that opens up numerous possibilities for chemical innovation. Its unique combination of functional groups makes it a valuable building block in organic synthesis and drug discovery efforts.
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